2-Isopropyl-4-methyl-1,3-dioxolane
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Overview
Description
cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane, also known as iso-butyl aldehyde propylene glycol acetal 1 or 1, 3-dioxolane, 4-methyl-2-(1-methylethyl), cis, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis- and trans-2-isopropyl-4-methyl-1, 3-dioxolane is primarily located in the cytoplasm. cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane has a winey taste.
Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry
- Kumar and Negi (2015) described the synthesis of organic compounds including derivatives of 1,3-dioxolane, which were then used to create polymers with high water absorption capacity and potential as viscosifiers (Kumar & Negi, 2015).
Studies in Natural Products
- Bohman et al. (2011) analyzed volatiles from the metasternal glands of Triatoma species, finding new natural products including dioxolane derivatives. This research contributes to the understanding of chemical ecology (Bohman et al., 2011).
Chemical Structure and Properties
- Kametani and Sumi (1972) studied the geometrical isomers of various 1,3-dioxolane derivatives, offering insights into their chemical properties and potential applications (Kametani & Sumi, 1972).
Oxidation and Catalysis Research
- Akbalina et al. (2001) explored the catalytic oxidation of 1,3-dioxolane derivatives, yielding products useful in various chemical processes (Akbalina et al., 2001).
Chemical Synthesis Techniques
Jiang et al. (2007) detailed a method for synthesizing bis(aminomethyl) derivatives of 1,3-dioxolane, demonstrating the versatility of this compound in synthetic chemistry (Jiang et al., 2007).
Taskinen (1974) investigated the thermodynamics of vinyl ethers including 1,3-dioxolane derivatives, providing valuable data for chemical synthesis and reaction modeling (Taskinen, 1974).
Properties
CAS No. |
67879-60-1 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3 |
InChI Key |
NWXXKKDLGZLEGH-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)C(C)C |
Canonical SMILES |
CC1COC(O1)C(C)C |
67879-60-1 | |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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